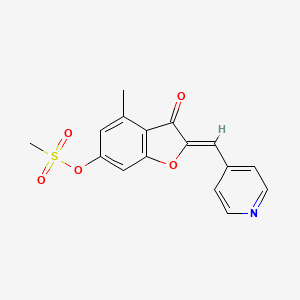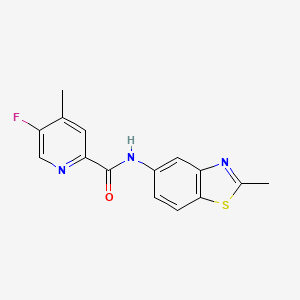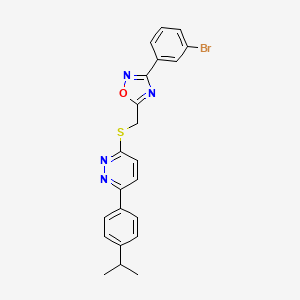![molecular formula C25H28N4O4S B2551893 7-[4-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688054-69-5](/img/no-structure.png)
7-[4-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[4-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a member of piperazines.
Scientific Research Applications
Chemical Synthesis and Derivatives
The chemical compound under discussion is related to a broad category of compounds that have been extensively researched for their potential in various scientific applications. One particular area of interest has been the synthesis of derivatives related to quinazolinone frameworks, which have shown promise in medicinal chemistry and other fields. For example, the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and its derivatives demonstrates the potential of such compounds in generating new chemical entities through reactions of anthranilamide with isocyanates. This process underscores the versatility of the quinazolinone scaffold in chemical synthesis (Chern et al., 1988).
Biological Activity and Applications
Quinazolinone derivatives have been explored for their biological activities, including antimicrobial and antitumor properties. The synthesis and evaluation of new quinazolin-4(3H)-one derivatives have shown significant antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Fawzy et al., 2012). Furthermore, substituted benzoquinazolinones have been synthesized, displaying significant anticancer activity in biological screening, indicating their promise in oncology research (Nowak et al., 2015).
Quality Control and Analytical Methods
The development of quality control methods for related compounds, such as 4-benzyl-1-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-4-oxobutyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, indicates the importance of these substances in pharmaceutical research. These methods ensure the purity and consistency of compounds used in further studies, reflecting the rigor in developing potential therapeutic agents (Danylchenko et al., 2018).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2,5-dimethylphenylpiperazine with 4-oxobutyl isothiocyanate to form the intermediate, which is then reacted with 6-chloro-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one to yield the final product.", "Starting Materials": [ "2,5-dimethylphenylpiperazine", "4-oxobutyl isothiocyanate", "6-chloro-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one" ], "Reaction": [ "Step 1: Condensation of 2,5-dimethylphenylpiperazine with 4-oxobutyl isothiocyanate in the presence of a base such as triethylamine or sodium hydroxide to form the intermediate 4-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-oxobutyl isothiocyanate.", "Step 2: The intermediate is then reacted with 6-chloro-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one in the presence of a base such as potassium carbonate or sodium hydride to yield the final product, 7-[4-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one." ] } | |
| 688054-69-5 | |
Molecular Formula |
C25H28N4O4S |
Molecular Weight |
480.58 |
IUPAC Name |
7-[4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C25H28N4O4S/c1-16-5-6-17(2)20(12-16)27-8-10-28(11-9-27)23(30)4-3-7-29-24(31)18-13-21-22(33-15-32-21)14-19(18)26-25(29)34/h5-6,12-14H,3-4,7-11,15H2,1-2H3,(H,26,34) |
InChI Key |
COLKKSSIWGXVIR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
solubility |
not available |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl N-[1-methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-6-yl]carbamate](/img/structure/B2551810.png)
![N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide](/img/structure/B2551811.png)
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B2551813.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(m-tolyl)methanone](/img/structure/B2551814.png)

![4-Fluoro-N-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]benzamide](/img/structure/B2551816.png)
![2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2551817.png)


![[(5-Chloro-1,3-benzoxazol-2-yl)methyl]amine](/img/structure/B2551822.png)

![2-Cyclopropyl-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine dihydrochloride](/img/structure/B2551825.png)


